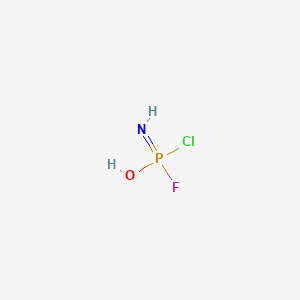
Phosphorochloridofluoridimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorochloridofluoridimidic acid is a unique chemical compound characterized by the presence of phosphorus, chlorine, fluorine, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorochloridofluoridimidic acid can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions to form phosphorus chlorofluoride. This intermediate is then reacted with ammonia to introduce the imidic group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphorochloridofluoridimidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid derivatives, while substitution reactions can produce a variety of substituted imidic acids.
Scientific Research Applications
Phosphorochloridofluoridimidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphorochloridofluoridimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphorochloridofluoridimidic acid can be compared with other similar compounds, such as:
Phosphorochloridofluoridic acid: Similar in structure but lacks the imidic group.
Phosphorochloridofluoridamide: Contains an amide group instead of the imidic group.
Phosphorochloridofluoridate: A related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the imidic group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
190023-14-4 |
|---|---|
Molecular Formula |
ClFH2NOP |
Molecular Weight |
117.45 g/mol |
IUPAC Name |
chloro-fluoro-hydroxy-imino-λ5-phosphane |
InChI |
InChI=1S/ClFH2NOP/c1-5(2,3)4/h(H2,3,4) |
InChI Key |
RPRAIIKZBYTEKW-UHFFFAOYSA-N |
Canonical SMILES |
N=P(O)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















